molecular formula C18H21NO4S B3033117 benzyl N-[1-(phenylsulfonyl)butyl]carbamate CAS No. 860788-40-5

benzyl N-[1-(phenylsulfonyl)butyl]carbamate

Cat. No.: B3033117
CAS No.: 860788-40-5
M. Wt: 347.4 g/mol
InChI Key: PRCBZIXDLWNEDM-UHFFFAOYSA-N
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Description

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a phenylsulfonyl group, and a butyl chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(phenylsulfonyl)butyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(phenylsulfonyl)butyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[1-(phenylsulfonyl)butyl]carbamate involves its ability to protect amine groups during chemical reactions. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where the protection and deprotection of amine groups are crucial steps.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Phenylsulfonyl carbamate
  • Butyl carbamate

Uniqueness

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate is unique due to its combination of a benzyl group, a phenylsulfonyl group, and a butyl chain. This combination provides a balance of stability and reactivity, making it a versatile protecting group in organic synthesis. Compared to other carbamates, it offers specific advantages in terms of reaction conditions and ease of removal.

Properties

IUPAC Name

benzyl N-[1-(benzenesulfonyl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-2-9-17(24(21,22)16-12-7-4-8-13-16)19-18(20)23-14-15-10-5-3-6-11-15/h3-8,10-13,17H,2,9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCBZIXDLWNEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402304
Record name benzyl N-[1-(phenylsulfonyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860788-40-5
Record name benzyl N-[1-(phenylsulfonyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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